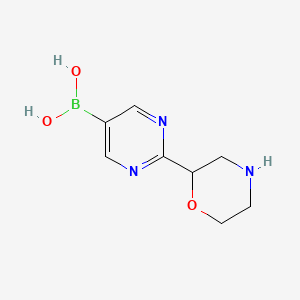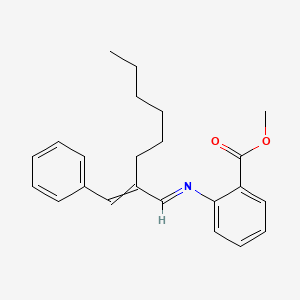![molecular formula C14H16OS B14081530 Cyclohexanol, 1-benzo[b]thien-2-yl- CAS No. 6774-43-2](/img/structure/B14081530.png)
Cyclohexanol, 1-benzo[b]thien-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-benzo[b]thien-2-yl- is an organic compound with the molecular formula C14H16OS. It is a derivative of cyclohexanol where a benzo[b]thiophene group is attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-benzo[b]thien-2-yl- can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with benzo[b]thiophene in the presence of a suitable catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-benzo[b]thien-2-yl- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring the compound can be produced in large quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 1-benzo[b]thien-2-yl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzo[b]thiophene group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1-benzo[b]thien-2-yl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which Cyclohexanol, 1-benzo[b]thien-2-yl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The compound’s unique structure allows it to interact with different enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol, 1-benzo[b]thien-2-yl- can be compared with other similar compounds, such as:
Cyclohexanol: A simpler analog without the benzo[b]thiophene group.
Benzo[b]thiophene: A compound that lacks the cyclohexanol moiety.
1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine: A related compound with additional functional groups.
The uniqueness of Cyclohexanol, 1-benzo[b]thien-2-yl- lies in its combined structure, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
6774-43-2 |
|---|---|
Molekularformel |
C14H16OS |
Molekulargewicht |
232.34 g/mol |
IUPAC-Name |
1-(1-benzothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16OS/c15-14(8-4-1-5-9-14)13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10,15H,1,4-5,8-9H2 |
InChI-Schlüssel |
LNKGDUAAWGRNLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


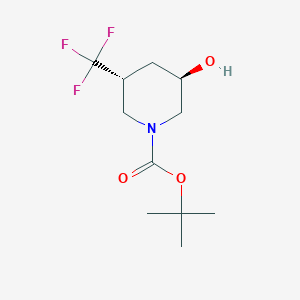
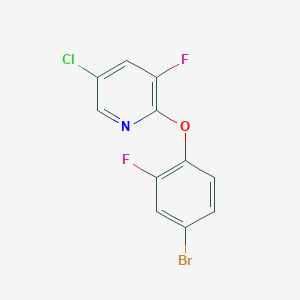
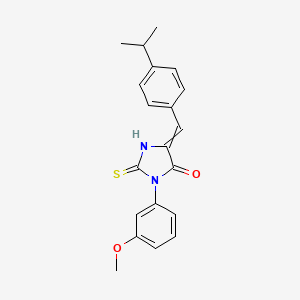
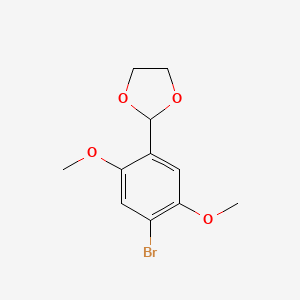
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
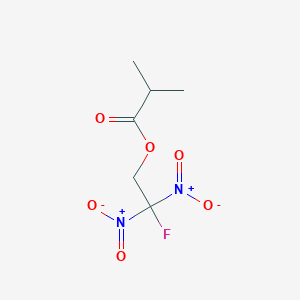
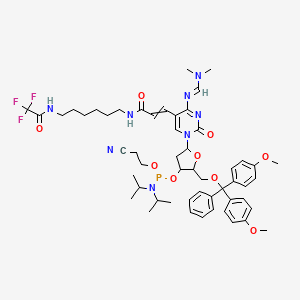
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
![1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081502.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081510.png)
